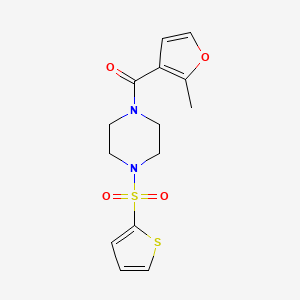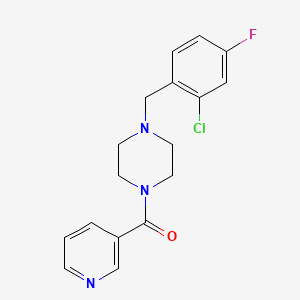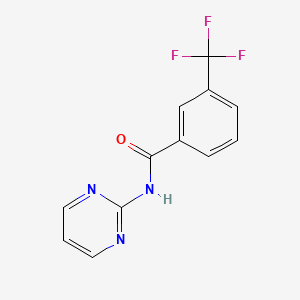
1-(2-methyl-3-furoyl)-4-(2-thienylsulfonyl)piperazine
描述
1-(2-methyl-3-furoyl)-4-(2-thienylsulfonyl)piperazine (MFTP) is a chemical compound that has been widely studied for its potential applications in scientific research. MFTP belongs to the class of piperazine derivatives, which are known for their diverse biological activities and pharmacological properties. In
作用机制
The mechanism of action of 1-(2-methyl-3-furoyl)-4-(2-thienylsulfonyl)piperazine involves its interaction with various molecular targets in cells. In neurons, this compound inhibits the activity of voltage-gated sodium channels by binding to the channel's pore-forming alpha subunit. This results in the inhibition of action potential generation and propagation.
In cancer cells, this compound induces cell cycle arrest and apoptosis by activating the p53 pathway and inhibiting the Akt/mTOR pathway. This leads to the activation of caspases and the cleavage of PARP, ultimately resulting in cell death.
In immune cells, this compound modulates the activity of various signaling pathways such as the NF-kB pathway and the JAK/STAT pathway. This results in the modulation of cytokine production and the regulation of immune cell activation and differentiation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in cells and organisms. In neurons, this compound inhibits the activity of voltage-gated sodium channels, leading to the inhibition of action potential generation and propagation. This results in the modulation of neuronal excitability and synaptic transmission.
In cancer cells, this compound induces cell cycle arrest and apoptosis, leading to the inhibition of cell proliferation and tumor growth. This property makes this compound a potential anticancer agent that could be used in combination with other chemotherapeutic agents.
In immune cells, this compound modulates the activity of various signaling pathways, resulting in the modulation of cytokine production and the regulation of immune cell activation and differentiation. This property makes this compound a potential immunomodulatory agent that could be used in the treatment of autoimmune diseases and inflammatory disorders.
实验室实验的优点和局限性
1-(2-methyl-3-furoyl)-4-(2-thienylsulfonyl)piperazine has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. These properties make this compound easy to handle and use in various experimental setups.
However, this compound also has some limitations for lab experiments, including its relatively low potency and selectivity for some molecular targets. This makes it necessary to use higher concentrations of this compound in experiments, which can lead to non-specific effects and toxicity.
未来方向
There are several future directions for the study of 1-(2-methyl-3-furoyl)-4-(2-thienylsulfonyl)piperazine, including the development of more potent and selective derivatives, the exploration of its potential applications in other scientific research areas, and the elucidation of its molecular mechanism of action.
One potential direction is the development of this compound derivatives that have improved potency and selectivity for specific molecular targets. This could be achieved through the modification of the chemical structure of this compound and the screening of the resulting derivatives for their biological activity.
Another potential direction is the exploration of this compound's potential applications in other scientific research areas such as cardiovascular disease, metabolic disorders, and infectious diseases. This could be achieved through the use of animal models and in vitro assays to study the effects of this compound on these diseases.
Finally, the elucidation of this compound's molecular mechanism of action could provide insights into its biological activity and potential applications. This could be achieved through the use of molecular biology and biochemical techniques to study the interaction of this compound with its molecular targets in cells.
科学研究应用
1-(2-methyl-3-furoyl)-4-(2-thienylsulfonyl)piperazine has been studied for its potential applications in various scientific research areas, including neuroscience, oncology, and immunology. In neuroscience, this compound has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. This property makes this compound a promising candidate for the development of new drugs for the treatment of neurological disorders such as epilepsy and neuropathic pain.
In oncology, this compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This property makes this compound a potential anticancer agent that could be used in combination with other chemotherapeutic agents.
In immunology, this compound has been shown to modulate the activity of immune cells such as T cells and macrophages. This property makes this compound a potential immunomodulatory agent that could be used in the treatment of autoimmune diseases and inflammatory disorders.
属性
IUPAC Name |
(2-methylfuran-3-yl)-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S2/c1-11-12(4-9-20-11)14(17)15-5-7-16(8-6-15)22(18,19)13-3-2-10-21-13/h2-4,9-10H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKWRDUBJFZTHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[1-(3,4-dimethoxyphenyl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B4184348.png)


![4-{[4-(2-chlorophenyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B4184367.png)
![N-[1-(3,4-dimethylphenyl)ethyl]isonicotinamide](/img/structure/B4184388.png)
![2-(2-bromophenoxy)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B4184392.png)
![N-[3-(4-morpholinylsulfonyl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4184415.png)
![5-(5-ethyl-2-thienyl)-N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4184418.png)

![ethyl 4-({[4-(2-phenylethyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4184432.png)
![1-{4-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B4184437.png)
![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B4184440.png)
